![molecular formula C23H24F4N2O2S B388214 6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL](/img/structure/B388214.png)
6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL is a complex organic compound featuring a thiazole ring, fluorinated aromatic groups, and a hexanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of Fluorinated Aromatic Groups: The fluorinated aromatic groups are introduced via nucleophilic aromatic substitution reactions.
Coupling Reactions: The coupling of the thiazole ring with the fluorinated aromatic groups is achieved using palladium-catalyzed cross-coupling reactions.
Addition of the Hexanol Chain: The final step involves the addition of the hexanol chain through a nucleophilic substitution reaction, typically using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the hexanol chain can undergo oxidation to form a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic groups on biological activity. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy as an anti-inflammatory, anti-cancer, or anti-viral agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL involves its interaction with specific molecular targets. The fluorinated aromatic groups may enhance binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. The hexanol chain may influence the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea
- 4-(Trifluoromethylthio)phenyl isocyanate
Uniqueness
Compared to similar compounds, 6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL is unique due to its combination of a thiazole ring, multiple fluorinated aromatic groups, and a hexanol chain. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H24F4N2O2S |
|---|---|
Peso molecular |
468.5g/mol |
Nombre IUPAC |
6-[4-(3-fluoro-4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]hexan-1-ol |
InChI |
InChI=1S/C23H24F4N2O2S/c1-31-21-10-9-16(13-19(21)24)20-15-32-22(29(20)11-4-2-3-5-12-30)28-18-8-6-7-17(14-18)23(25,26)27/h6-10,13-15,30H,2-5,11-12H2,1H3 |
Clave InChI |
DFRKOIWKNLRJKE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCCCCCO)F |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCCCCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388132.png)
![ethyl 2-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388133.png)
![ETHYL (2E)-2-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388135.png)
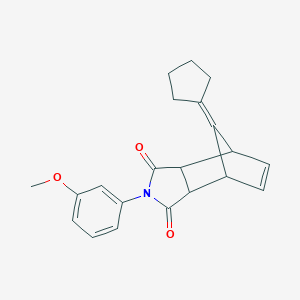
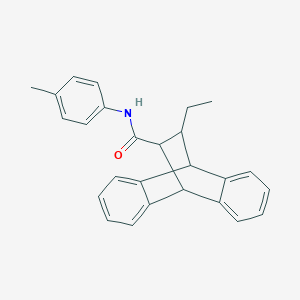
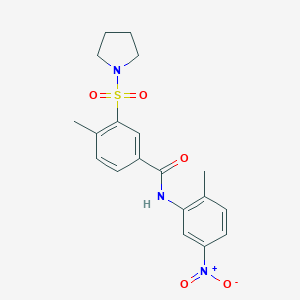
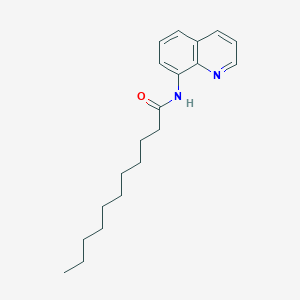

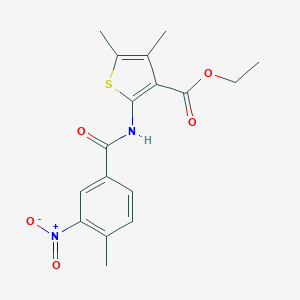

![4-[3-({[5-(4-Chlorophenyl)-2-furyl]methylene}amino)imidazo[1,2-a]pyridin-2-yl]-2-ethoxyphenol](/img/structure/B388148.png)
![2-({3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B388152.png)
![4-{3-[(5-Bromo-2-isopropoxybenzylidene)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B388153.png)

